1-Hydroxy-2,3,5-Trimethoxyxanthen-9-on

Übersicht

Beschreibung

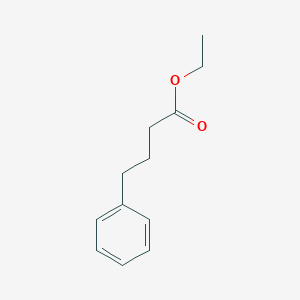

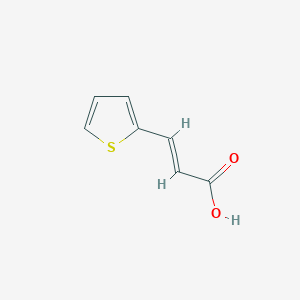

1-Hydroxy-2,3,5-trimethoxyxanthen-9-one (1-OH-TMTX) is a small molecular weight compound with a wide range of applications in scientific research. It is a phenolic compound with a molecular weight of 236.27 g/mol and is a derivative of the xanthenone family. 1-OH-TMTX is a colorless and odorless crystalline solid and is soluble in water, methanol, and ethanol. It has a melting point of 117-118°C and is stable in air.

Wissenschaftliche Forschungsanwendungen

- Die vasodilatorischen Eigenschaften von HM-1 machen es für die kardiovaskuläre Forschung und potenzielle therapeutische Anwendungen relevant .

- Weitere Studien sind notwendig, um die genauen Mechanismen und potenziellen klinischen Anwendungen zu verstehen .

- Forscher haben seine Auswirkungen auf die Zelllebensfähigkeit, Apoptose und Zellzyklusregulation untersucht .

- Das Verständnis seiner Rolle in der Knochengesundheit und -umgestaltung ist entscheidend für potenzielle therapeutische Anwendungen .

- HM-1 kann aus der Pflanze Polygala paniculata isoliert werden. Forscher haben seine Präsenz in natürlichen Quellen und seine potenzielle Bioaktivität untersucht .

Vasodilatorische Wirkung

Anti-inflammatorisches Potenzial

Zytotoxizität gegen Tumorzellen

Hemmung der Osteoklasten-Differenzierung

Natürliche Produktquelle

Wirkmechanismus

Target of Action

The primary target of 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one, also known as HM-1, is the calcium ion (Ca²⁺) influx through L-type voltage-operated Ca²⁺ channels . This compound also interacts with the endothelium-dependent mechanism involving nitric oxide (NO) .

Mode of Action

HM-1 operates through both an endothelium-dependent mechanism involving NO and an endothelium-independent mechanism . The latter involves the inhibition of Ca²⁺ influx through L-type voltage-operated Ca²⁺ channels . A minor contribution to the effects of HM-1 may be related to the inhibition of the protein kinase C-mediated release of intracellular Ca²⁺ stores .

Biochemical Pathways

The biochemical pathways affected by HM-1 primarily involve the regulation of intracellular calcium levels . By inhibiting the influx of Ca²⁺ through L-type voltage-operated Ca²⁺ channels, HM-1 can disrupt the normal functioning of these channels, leading to a decrease in intracellular calcium levels . This can have downstream effects on various cellular processes that depend on calcium as a signaling molecule.

Pharmacokinetics

It is known to be soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.

Result of Action

The primary result of HM-1’s action is its vasodilator effect , which is achieved through its interaction with NO and its inhibition of Ca²⁺ influx . This can lead to a decrease in blood pressure and an increase in blood flow. In addition, HM-1 may have cytotoxic effects on certain tumor cells .

Biochemische Analyse

Cellular Effects

1-Hydroxy-2,3,5-trimethoxyxanthen-9-one has been shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a certain degree of stability and undergoes degradation over time .

Dosage Effects in Animal Models

The effects of 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one vary with different dosages in animal models. High doses may lead to toxic or adverse effects .

Metabolic Pathways

It is known to interact with various enzymes and cofactors .

Transport and Distribution

1-Hydroxy-2,3,5-trimethoxyxanthen-9-one is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

1-hydroxy-2,3,5-trimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-19-9-6-4-5-8-13(17)12-10(22-15(8)9)7-11(20-2)16(21-3)14(12)18/h4-7,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVKXGZKJBHJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=CC(=C(C(=C3C2=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945485 | |

| Record name | 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22804-49-5 | |

| Record name | 1-Hydroxy-2,3,5-trimethoxyxanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022804495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

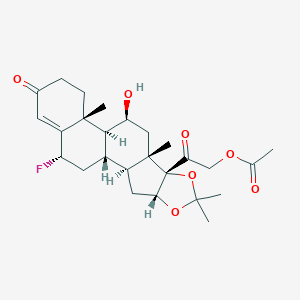

![[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42014.png)

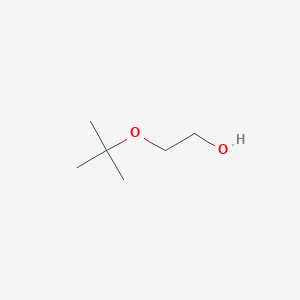

![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B42042.png)